molecular formula C8H3BrF4O3 B2455646 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid CAS No. 2090478-43-4

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid

Cat. No. B2455646
CAS RN: 2090478-43-4
M. Wt: 303.007
InChI Key: ZKBHDESMKSIEGU-UHFFFAOYSA-N
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Description

“6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid” is an organic compound with a molecular formula of C8H3BrF4O3 . It has a molecular weight of 303.01 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF4O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Suzuki–Miyaura Coupling

“6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid” can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . The SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Fluorinated Compounds

Due to the presence of multiple fluorine atoms, “6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid” can be used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.

Synthesis of Bioactive Molecules

The benzoic acid moiety in “6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid” makes it a potential precursor for the synthesis of various bioactive molecules . These molecules can be used in drug discovery and development processes.

Development of Imaging Agents

The presence of fluorine atoms in “6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid” can be exploited in the development of imaging agents . Fluorine-19 (^19F) is 100% naturally abundant and is one of the few nuclei suitable for MRI.

Material Science

“6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid” can also find applications in material science . The presence of fluorine can impart unique properties to materials, such as high thermal stability, chemical resistance, and low surface energy.

Environmental Science

In environmental science, “6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid” can be used as a standard or reference compound in the analysis of fluorinated organic compounds in the environment .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBHDESMKSIEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid

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